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difluorophenyl)-2-fluoro- (9ClI)

CAS No.: 319-34-6

Cat. No.: B3382236

Get Quote

A Technical Guide for Researchers and Drug Development Professionals on the Strategic Use
of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in Azole Antifungal Synthesis

Abstract

Voriconazole, a second-generation triazole antifungal agent, is a critical therapeutic for treating
severe and invasive fungal infections.[1][2] Its complex stereochemistry necessitates a highly
controlled and efficient synthetic strategy.[3] A pivotal component in many successful synthesis
routes is the ketone intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This
document provides an in-depth guide for researchers, chemists, and drug development
professionals on the application of this key intermediate in the synthesis of Voriconazole. We
will explore the primary synthetic pathways, provide detailed, field-tested protocols, and discuss
the critical parameters that ensure high yield and stereoselectivity.

Initial Note on CAS Number: The topic specified CAS 319-34-6. However, this CAS number
corresponds to an isomer of hexachlorocyclohexane, a pesticide, and is not associated with
Voriconazole synthesis.[4][5][6][7][8] The well-established and critical ketone intermediate for
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Voriconazole synthesis is 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, which has
the CAS number 86404-63-9.[9][10][11] This guide will focus on the application of this correct
and pivotal intermediate.

Introduction to Voriconazole and its Synthetic
Strategy

Voriconazole's chemical structure, (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-
(1H-1,2,4-triazol-1-yl)butan-2-ol, features two chiral centers, leading to four possible
stereoisomers.[3] The desired therapeutic efficacy resides specifically in the (2R,3S)-
enantiomer.[3] Consequently, the primary challenge in its synthesis is the precise control of
stereochemistry.

The synthesis of Voriconazole often involves the construction of the core butanol structure
through the coupling of two key fragments: a difluorophenyl-triazole moiety and a
fluoropyrimidine moiety. The intermediate 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-
yl)ethanone (herein referred to as DFTA) serves as the foundational building block for the
difluorophenyl-triazole portion of the molecule.[1][9][12]

Profile of the Core Intermediate: 1-(2,4-
Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
(DFTA)

DFTA is a key raw material in the manufacturing of Voriconazole and other azole antifungals
like Fluconazole.[1][9][13][14] Its structure incorporates the necessary difluorophenyl ring and
the triazole ring, which are essential for the antifungal activity of the final drug.[9][13] The
primary role of DFTA in the synthesis is to act as an electrophile, where its ketone group is
attacked by a nucleophilic pyrimidine derivative.[12]

Table 1: Properties of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
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Property Value

CAS Number 86404-63-9

Molecular Formula C10H7F2N30

Molecular Weight 223.18 g/mol

Appearance Off-white to white crystalline powder
Melting Point 135-138 °C

Soluble in organic solvents like Tetrahydrofuran

Solubilit
’ (THF) and Dichloromethane (DCM)

Key Synthetic Pathways Utilizing DFTA

Two predominant strategies have been developed for the stereoselective synthesis of
Voriconazole from DFTA: the Reformatsky-type reaction and the Grignard reaction. Both aim to
control the formation of the two adjacent chiral centers in the molecule.

The Reformatsky-Type Reaction

This approach offers excellent diastereoselectivity.[12] It involves the reaction of DFTA with a
halogenated ethyl-pyrimidine derivative in the presence of activated zinc. The organozinc
reagent, formed in situ, adds to the ketone of DFTA, creating the desired carbon-carbon bond
and setting the stereochemistry of the resulting tertiary alcohol.[15][16][17]

o Causality of Experimental Choices: The use of zinc, often activated with iodine and
sometimes with lead powder, is crucial for the formation of the organozinc intermediate.[15]
[18][19] Tetrahydrofuran (THF) is a common solvent as it effectively solvates the
organometallic species.[18][19] The reaction temperature is carefully controlled to optimize
the diastereoselectivity.[18]

The Grignard Reaction

The Grignard reaction is another powerful tool for forming carbon-carbon bonds. In the context
of Voriconazole synthesis, a Grignard reagent is prepared from a halogenated ethyl-
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fluoropyrimidine and magnesium.[20][21] This nucleophilic reagent then attacks the carbonyl
carbon of DFTA.

o Causality of Experimental Choices: The preparation of the Grignard reagent requires an
aprotic ether solvent like methyltetrahydrofuran.[20] The reaction is highly exothermic and
requires careful temperature control to prevent side reactions.

Detailed Experimental Protocols

The following protocols are synthesized from established literature and patents, providing a
comprehensive guide for the laboratory-scale synthesis of Voriconazole intermediates.

Protocol 1: Synthesis of (2R,35S/2S,3R)-3-(4-chloro-5-
fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-
triazol-1-yl)butan-2-ol via Reformatsky-Type Reaction

This protocol details the synthesis of the key chlorinated intermediate which is subsequently
dehalogenated to form racemic Voriconazole.

Diagram 1: Workflow for Reformatsky-Type Reaction
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Caption: Workflow for the synthesis of the chlorinated Voriconazole intermediate.
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Materials and Reagents:

Reagent CAS Number Quantity (molar eq.)
1-(2,4-Difluorophenyl)-2-(1H-
1,2,4-triazol-1-yl)ethanone 86404-63-9 1.0
(DFTA)
6-(1-bromoethyl)-4-chloro-5-

o 147570-34-1 1.2
fluoropyrimidine
Zinc Powder 7440-66-6 3.0
Lead Powder 7439-92-1 ~5% wiw of Zinc
lodine 7553-56-2 0.2
Tetrahydrofuran (THF), o

109-99-9 Sufficient volume

anhydrous
Acetic Acid 64-19-7 For quenching
Sodium Carbonate 497-19-8 For pH adjustment
Dichloromethane (DCM) 75-09-2 For extraction
Anhydrous Sodium Sulfate 7757-82-6 For drying

Procedure:

 Activation of Zinc: To a flame-dried, three-necked flask equipped with a mechanical stirrer, a

dropping funnel, and a condenser under a nitrogen atmosphere, add zinc powder and lead

powder in anhydrous THF.

 Stir the suspension and add a solution of iodine in THF dropwise over 30 minutes. The

disappearance of the iodine color indicates the activation of zinc.

o Reaction: Cool the activated zinc suspension to 0-5 °C.

» |In a separate flask, dissolve DFTA and 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine in

anhydrous THF.
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» Add this solution dropwise to the cold zinc suspension over 1 hour, maintaining the internal
temperature below 10 °C.

» After the addition is complete, allow the reaction mixture to warm to room temperature (20-
25 °C) and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.

o Work-up: Upon completion, cool the reaction mixture again to 0-5 °C and quench by the slow
addition of acetic acid.

« Filter the mixture through a pad of celite to remove unreacted zinc and inorganic salts.

o Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate
solution, followed by brine.

« |solation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product.

e The crude product, (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-
difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, can be purified by column
chromatography or recrystallization.

Protocol 2: Dehalogenation to Racemic Voriconazole

The chlorinated intermediate is then dehalogenated to yield the racemic mixture of
Voriconazole.

Diagram 2: Dehalogenation and Resolution Pathway
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Caption: Pathway from the chlorinated intermediate to pure Voriconazole.

Materials and Reagents:
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Reagent CAS Number Quantity
Chlorinated Intermediate (from
1.0 eq.
Protocol 1)
10% Palladium on Carbon
7440-05-3 5-10% wiw

(Pd/C)

Sodium Acetate 127-09-3 1.2 eq.

Methanol 67-56-1 Sufficient volume

Hydrogen Gas (H2) 1333-74-0 4-6 kg/cm 2 pressure
Procedure:

e Hydrogenation Setup: In a hydrogenation vessel, dissolve the chlorinated intermediate and
sodium acetate in methanol.

o Carefully add 10% Pd/C to the solution.
o Seal the vessel and purge with nitrogen, followed by hydrogen gas.

o Pressurize the vessel with hydrogen gas to 4-6 kg/cm 2 and stir the reaction mixture at 25-30
°C for 3-5 hours.

e Monitoring: Monitor the reaction by HPLC until the starting material is consumed.

o Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the
vessel with nitrogen.

« Filter the reaction mixture through a celite bed to remove the palladium catalyst.

o Concentrate the filtrate under reduced pressure to obtain the crude racemic Voriconazole.

Protocol 3: Chiral Resolution of Racemic Voriconazole

The final step to obtain the active enantiomer is chiral resolution.

Materials and Reagents:
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Reagent CAS Number Quantity
Racemic Voriconazole (from
Protocol 2) 182230-43-9 1.0 eq.
R-(-)-10-camphorsulfonic acid 35963-20-3 0.5 eq.
Methanol/Acetone mixture - Sufficient volume
Sodium Hydroxide 1310-73-2 For basification
Isopropanol 67-63-0 For crystallization
Procedure:

e Salt Formation: Dissolve the racemic Voriconazole in a mixture of methanol and acetone.
e Add a solution of R-(-)-10-camphorsulfonic acid in acetone to the Voriconazole solution.

 Stir the mixture at room temperature. The diastereomeric salt of (2R,3S)-Voriconazole will
selectively precipitate.

e Cool the mixture to 0-5 °C to maximize precipitation and stir for several hours.

« |solation of Diastereomeric Salt: Filter the precipitated solid, wash with cold acetone, and dry
under vacuum.

 Liberation of Free Base: Suspend the diastereomeric salt in a mixture of water and
dichloromethane.

e Adjust the pH to 11-12 with a sodium hydroxide solution to break the salt and liberate the
free base into the organic layer.

o Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

« Final Crystallization: Concentrate the organic layer and crystallize the residue from
isopropanol to yield pure (2R,3S)-Voriconazole.[20]

Data Summary
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The efficiency of the synthesis is determined by the yield and the diastereomeric ratio achieved
in the key coupling step.

Table 2: Typical Yields and Ratios in Voriconazole Synthesis

Diastereomeric

Step Product Typical Yield Ratio
((2R,39)/(2R,3R))
Reformatsky-Type Chlorinated
, _ 60-75% >9:1
Reaction Intermediate
Dehalogenation Racemic Voriconazole  85-95%

) ] ) 80-90% (from
Chiral Resolution (2R,3S)-Voriconazole >99.5% ee
racemate)

Safety and Handling

o DFTA and its derivatives should be handled in a well-ventilated fume hood. Wear appropriate
personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

o Organometallic Reagents (Grignard and organozinc compounds) are highly reactive and
moisture-sensitive. All reactions involving these reagents must be conducted under an inert
atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware.

o Hydrogenation should be performed in a designated area with appropriate safety measures
for handling flammable gases under pressure.

o Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of Voriconazole is a challenging but well-documented process. The key
intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), is a cornerstone
of the most effective synthetic routes. By carefully controlling the reaction conditions,
particularly in the stereochemistry-defining Reformatsky-type coupling reaction, high yields and
excellent diastereoselectivity can be achieved. The subsequent dehalogenation and chiral
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resolution steps are robust procedures that lead to the final, enantiomerically pure active

pharmaceutical ingredient. This guide provides a solid foundation for researchers and

developers working on the synthesis of Voriconazole and related azole antifungal agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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